6-ethyl-5-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-ethyl-5-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
- 5-ethyl-6-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
Uniqueness
6-ethyl-5-fluoro-N-methyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
Molecular Formula |
C21H26FN7 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C21H26FN7/c1-4-17-19(22)21(25-13-24-17)28(3)12-15-6-9-29(10-7-15)20-16-5-8-23-11-18(16)26-14(2)27-20/h5,8,11,13,15H,4,6-7,9-10,12H2,1-3H3 |
InChI Key |
DADAGQJTOAMCEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C)F |
Origin of Product |
United States |
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